molecular formula C8H8Br2O2 B1296824 1,4-Dibromo-2,5-dimethoxybenzene CAS No. 2674-34-2

1,4-Dibromo-2,5-dimethoxybenzene

Cat. No. B1296824
Key on ui cas rn: 2674-34-2
M. Wt: 295.96 g/mol
InChI Key: CHCLRVOURKGRSW-UHFFFAOYSA-N
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Patent
US09012443B2

Procedure details

A solution of 1,4-dibromo-2,5-dimethoxybenzene (7.00 g, 23.65 mmol) in 100 mL ether was cooled to −78° C. and was treated with n-butyllithium (10.41 ml, 26.0 mmol). After stirring for 10 minutes, the reaction mixture was quenched with DMF (3.66 ml, 47.3 mmol), and the cooling bath was removed. After stirring for an additional hour, LC/MS showed mostly product, so the reaction mixture was washed with 1N citric acid solution, the organics dried over MgSO4 and concentrated. The crude product was carried forward in step two without purification. (M+H)+=245.1.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.66 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([Br:10])=[CH:4][C:3]=1[O:11][CH3:12].C([Li])CCC.CN([CH:21]=[O:22])C>CCOCC>[Br:10][C:5]1[C:6]([O:8][CH3:9])=[CH:7][C:2]([CH:21]=[O:22])=[C:3]([O:11][CH3:12])[CH:4]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)OC)Br)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10.41 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.66 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
After stirring for an additional hour
WASH
Type
WASH
Details
so the reaction mixture was washed with 1N citric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was carried forward in step two without purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=CC(=C(C=O)C=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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